3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining naphthalene derivatives with indole precursors.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Aldol Condensation: Forming the hexa-3,5-dien-1-yl moiety through aldol condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, indole derivatives are often studied for their potential as pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Medicine
In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, modulating biological pathways and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anti-cancer properties.
Tryptophan: An essential amino acid with various biological roles.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one apart is its unique structure, which combines multiple functional groups and aromatic systems, potentially leading to diverse and potent biological activities.
Properties
IUPAC Name |
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO3/c33-26(17-6-4-13-23-11-2-1-3-12-23)21-31(35)28-19-8-9-20-29(28)32(30(31)34)22-25-16-10-15-24-14-5-7-18-27(24)25/h1-20,35H,21-22H2/b13-4+,17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDDIYWPKSDKAB-ZCDPGSMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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